BenchChemオンラインストアへようこそ!

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

MAO-B inhibition kinact/KI irreversible inactivation

rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans (CAS 1446486-67-4) is a racemic trans-configured 2-arylcyclopropylamine (ACPA) derivative bearing a naphthalen-1-yl substituent at the C2 position of the cyclopropane ring. This compound belongs to a class of mechanism-based, flavin-targeted irreversible inhibitors that covalently modify the FAD cofactor of amine oxidase domain-containing enzymes, including monoamine oxidases A and B (MAO-A, MAO-B) and lysine-specific histone demethylase 1 (LSD1).

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 1446486-67-4
Cat. No. B6265593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans
CAS1446486-67-4
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1
InChIKeyKMWMHGPIBUFOLA-JHEYCYPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride, trans (CAS 1446486-67-4): A Differentiated trans-2-Arylcyclopropylamine Scaffold for MAO-B-Focused Research


rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans (CAS 1446486-67-4) is a racemic trans-configured 2-arylcyclopropylamine (ACPA) derivative bearing a naphthalen-1-yl substituent at the C2 position of the cyclopropane ring [1]. This compound belongs to a class of mechanism-based, flavin-targeted irreversible inhibitors that covalently modify the FAD cofactor of amine oxidase domain-containing enzymes, including monoamine oxidases A and B (MAO-A, MAO-B) and lysine-specific histone demethylase 1 (LSD1) [1]. The hydrochloride salt form (C₁₃H₁₄ClN, MW 219.71) provides enhanced solid-state stability and handling properties relative to the free base . Its substitution pattern—specifically the trans stereochemistry and the sterically demanding naphthalen-1-yl group—imparts a unique inhibitory profile that distinguishes it from the prototypical 2-phenylcyclopropylamine (2-PCPA, tranylcypromine) and other substituted ACPA analogs [1].

Why Generic Substitution of rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride, trans (CAS 1446486-67-4) Is Inadvisable


Within the trans-2-arylcyclopropylamine chemotype, the identity and substitution position of the aryl group profoundly modulates both the potency and the enzyme selectivity profile across the LSD1/MAO-A/MAO-B target family [1]. The prototypical 2-PCPA (phenyl substituent) exhibits a MAO-B selectivity ratio (kinact/KI, MAO-B/MAO-A) of approximately 3.8, along with measurable LSD1 inhibitory activity (kinact/KI = 55 M⁻¹s⁻¹). In contrast, replacing the phenyl with a naphthalen-1-yl group shifts the selectivity ratio to ~13.4, largely through a 2.7-fold enhancement of MAO-B inactivation efficiency combined with a modest reduction in MAO-A potency, while simultaneously reducing LSD1 engagement [1]. Even among closely related analogs, these parameters diverge substantially: the 4-trifluoromethylphenyl analog is a more potent but less selective MAO-B inhibitor (kinact/KI = 7507, selectivity ~2.6), and the 4-methoxyphenyl analog preferentially inhibits MAO-A over MAO-B [1]. Generic substitution based solely on the ACPA chemotype is therefore unacceptable for experiments requiring defined pharmacological selectivity windows.

Quantitative Differentiation Evidence for rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride, trans (CAS 1446486-67-4)


MAO-B Inactivation Efficiency: 2.7-Fold Improvement Over 2-PCPA

The naphthalen-1-yl analog (compound 8) demonstrates a 2.7-fold higher inactivation efficiency (kinact/KI) for human MAO-B compared to the reference compound trans-2-phenylcyclopropylamine (2-PCPA) [1]. The improvement is driven primarily by a near-doubling of the inactivation rate constant (kinact) and a modest reduction in the apparent inhibition constant (KI), indicating both faster covalent adduct formation and tighter initial reversible binding [1].

MAO-B inhibition kinact/KI irreversible inactivation

MAO-B Selectivity Over MAO-A: 3.5-Fold Improvement in Isoform Discrimination Compared to 2-PCPA

The naphthalen-1-yl derivative exhibits a MAO-B/MAO-A selectivity ratio of approximately 13.4, based on kinact/KI values, representing a 3.5-fold improvement over 2-PCPA (selectivity ratio ~3.8) [1]. This enhanced selectivity arises from the divergent effects of the naphthyl substituent on the two isoforms: MAO-B inactivation efficiency increases 2.7-fold, whereas MAO-A inactivation efficiency decreases by approximately 23% (kinact/KI: 362 vs. 469 M⁻¹s⁻¹ for 2-PCPA) [1].

MAO-B selectivity isoform selectivity MAO-A sparing

Reduced LSD1 Inhibition: At Least 2-Fold Lower LSD1 Inactivation Efficiency Relative to 2-PCPA

The naphthalen-1-yl analog (compound 8) shows markedly reduced LSD1 inhibitory activity compared to 2-PCPA, with an estimated kinact/KI of <28 M⁻¹s⁻¹ versus 55 M⁻¹s⁻¹ for 2-PCPA [1]. Although the paper reports that kinact and KI could not be individually determined for LSD1 due to low potency, the upper-bound estimate of kinact/KI is at least 2-fold lower than 2-PCPA [1]. At the same time, the naphthyl compound retains the ability to fully inactivate LSD1 upon prolonged incubation (overnight at 250 µM), confirming mechanism-based inhibition but with substantially reduced efficiency [1].

LSD1 inhibition epigenetics target selectivity

Superior MAO-B Selectivity Among Substituted ACPA Analogs: Naphthyl vs. 4-CF3, 4-Br, and 4-MeO Derivatives

Among the five substituted trans-2-arylcyclopropylamines characterized in the Gooden et al. (2008) study, compound 8 (naphthalen-1-yl) achieves the highest MAO-B selectivity ratio (13.4), outperforming the 4-trifluoromethyl (selectivity ~2.6), 4-bromo (~1.2), and 4-methoxy analogs (MAO-A-preferring, selectivity ~0.72) [1]. Although the 4-CF3 analog displays higher absolute MAO-B potency (kinact/KI = 7,507 M⁻¹s⁻¹), its selectivity window is approximately 5-fold narrower [1]. The 4-Br analog is a balanced dual MAO-A/B inhibitor, and the 4-MeO analog preferentially inactivates MAO-A [1]. These data establish the naphthyl derivative as the optimal choice when MAO-B selectivity is the primary experimental requirement [1].

structure-activity relationship MAO-B selectivity aryl substituent effects

Hydrochloride Salt Form: Defined Stoichiometry and Improved Handling Over Free Base

The compound is supplied as the hydrochloride salt (CAS 1446486-67-4), which provides a defined stoichiometry (C₁₃H₁₄ClN, MW 219.71 g/mol), improved crystallinity, and enhanced ambient stability compared to the free base (C₁₃H₁₃N, MW 183.25 g/mol) . The hydrochloride salt is a powder with a specified purity of ≥95% and recommended storage at 4°C . In contrast, many free base cyclopropylamines are prone to oxidative degradation and require more stringent storage conditions . The hydrochloride form also simplifies the preparation of aqueous stock solutions for biological assays, as it eliminates the need for stoichiometric acid adjustment during solubilization .

salt form solid-state stability formulation

Structural Specificity: Naphthalen-1-yl vs. Naphthalen-2-yl Regioisomerism Controls MAO-B Active Site Accommodation

The naphthalen-1-yl (α-naphthyl) substitution at C2 of the cyclopropane ring enables accommodation within the MAO-B active site through bond rotation that alleviates steric clash with Gln206, as discussed by Gooden et al. [1]. The corresponding naphthalen-2-yl (β-naphthyl) regioisomer (CAS 92028-07-4) would present a different steric profile, potentially altering the orientation of the naphthyl group relative to the flavin adduct and the active site capping residues (Leu171, Tyr326, Gln206) [1]. While no direct comparative enzyme inhibition data are available for the naphthalen-2-yl regioisomer, the well-characterized steric constraints of the MAO-B active site suggest that the 1-naphthyl orientation is specifically accommodated [1].

regioisomerism active site sterics naphthyl orientation

Optimal Application Scenarios for rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride, trans (CAS 1446486-67-4)


MAO-B-Selective Pharmacological Probe Development

With a MAO-B/MAO-A selectivity ratio of 13.4—the highest among characterized ACPA analogs—this compound is the preferred starting scaffold for developing chemical probes that require potent MAO-B inactivation while sparing MAO-A [1]. In neurodegenerative disease models (e.g., Parkinson's disease) where MAO-B-mediated dopamine metabolism is a key pathological driver, the compound's 2.7-fold improved MAO-B kinact/KI over 2-PCPA enables lower effective concentrations, while the 13.4-fold selectivity reduces the risk of serotonin syndrome and hypertensive crisis associated with MAO-A co-inhibition [1].

LSD1-Sparing MAO-B Inhibition in Epigenetic Studies

The compound's at least 2-fold reduced LSD1 inactivation efficiency (kinact/KI <28 vs. 55 M⁻¹s⁻¹ for 2-PCPA) makes it the superior choice when MAO-B inhibition must be achieved without confounding effects on histone H3K4 methylation status [1]. This is particularly relevant in oncology research, where LSD1 is an emerging therapeutic target and the use of 2-PCPA as a MAO-B inhibitor would simultaneously perturb LSD1-dependent gene regulatory programs [1].

Structure-Activity Relationship (SAR) Studies on ACPA Chemotype

The naphthalen-1-yl analog serves as a critical SAR data point that defines the upper limit of steric bulk tolerated at the para-position of the 2-PCPA scaffold within the MAO-B active site [1]. Its unique selectivity profile (MAO-B-selective, LSD1-sparing) provides a reference benchmark for evaluating next-generation ACPA derivatives aimed at further optimizing isoform selectivity or tuning LSD1 activity [1].

Synthetic Building Block for Lysine-ACPA Conjugate Development

Building on published strategies that conjugate trans-2-arylcyclopropylamines to lysine or peptide moieties to generate γ-turn mimetic LSD1-selective inhibitors, the naphthyl derivative's unique selectivity fingerprint (high MAO-B, low LSD1) can be exploited to design chimeric molecules where the ACPA warhead provides MAO-B inhibitory activity while a conjugated peptide moiety independently targets LSD1 or other chromatin-associated proteins [1]. The hydrochloride salt form facilitates amide coupling reactions by providing a free amine after neutralization .

Quote Request

Request a Quote for rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.